![molecular formula C7H14ClN B2596943 (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2343964-21-4](/img/structure/B2596943.png)
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
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Overview
Description
The compound “(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a type of azabicyclohexane, which is a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom . These compounds often exhibit interesting biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of azabicyclohexanes is characterized by a bicyclic structure with a nitrogen atom. The specific stereochemistry (the arrangement of atoms in space) can vary depending on the specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For azabicyclohexanes, these properties can include factors like density, boiling point, vapor pressure, and others .
Scientific Research Applications
Analgesic Properties
Research conducted by Epstein et al. (1981) on 1-aryl-3-azabicyclo[3.1.0]hexanes, including derivatives of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, demonstrated their potential as nonnarcotic analgesic agents. These compounds showed significant analgesic potency in various assays, indicating their potential use in pain management (Epstein et al., 1981).
Antimalarial Activities
A study by Ningsanont et al. (2003) evaluated derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, closely related to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, for their antimalarial activities. The study found notable in vitro activity against Plasmodium falciparum, suggesting potential applications in treating malaria (Ningsanont et al., 2003).
Synthesis and Chemical Applications
Ghorbani et al. (2016) described a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting the eco-friendliness and efficiency of the process. This research contributes to the broader understanding of synthetic methods applicable to compounds like (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride and their derivatives (Ghorbani et al., 2016).
Aromatase Inhibitory Activity
Research by Staněk et al. (1991) on 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones, which are structurally related to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, revealed their potential in inhibiting human placental aromatase. This enzyme plays a crucial role in estrogen production, suggesting these compounds' relevance in endocrine therapies for hormone-dependent tumors (Staněk et al., 1991).
Novel Building Blocks for Biologically Active Compounds
Jida et al. (2007) explored azabicyclo[3.1.0]hexane-1-ols, structurally similar to (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride, as intermediates for the asymmetric synthesis of pharmacologically active products. Their work highlights the potential of these compounds in developing new drugs with therapeutic benefits (Jida et al., 2007).
Future Directions
properties
IUPAC Name |
(1S,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKQKLJGDWWIM-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
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